molecular formula C19H13NO4 B3749702 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one

4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one

Cat. No. B3749702
M. Wt: 319.3 g/mol
InChI Key: RSFMSMNQXDGDAA-VYPLWORKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
The compound 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce oxidative stress and improve the antioxidant status of cells. Additionally, it has been found to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

The compound 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit the activity of specific enzymes and signaling pathways, which makes it a useful tool for studying the role of these molecules in various biological processes. However, one of the limitations is that it may not be suitable for in vivo studies due to its potential toxicity.

Future Directions

There are several future directions for the study of 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to determine its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, the compound 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound for various applications.

Scientific Research Applications

The compound 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-19-15(10-14-6-8-16-17(11-14)23-12-22-16)20-18(24-19)9-7-13-4-2-1-3-5-13/h1-11H,12H2/b9-7+,15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFMSMNQXDGDAA-VYPLWORKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)OC(=N3)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)OC(=N3)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(1E)-2-phenylethenyl]-4,5-dihydro-1,3-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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